molecular formula C12H11ClN2O B1629451 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine CAS No. 912569-64-3

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine

Cat. No. B1629451
CAS RN: 912569-64-3
M. Wt: 234.68 g/mol
InChI Key: IRGHRMVBHYHQTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and more. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

Drug Scaffold

The terminal phenoxy group, which is a part of the structure of “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine”, is a moiety of many drugs in use today . It has been indicated as crucial for biological activity and is considered a privileged scaffold in medicinal chemistry .

Neurological Disorder Treatment

Compounds bearing a terminal phenoxy group have been found to have potential applications in the treatment of neurological disorders . This could be an area of interest for further research on “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine”.

Anticancer Activity

The terminal phenoxy group has been associated with anticancer activity . This suggests that “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine” could potentially be used in the development of new anticancer drugs.

Anti-HIV Activity

There is evidence to suggest that compounds with a terminal phenoxy group may have anti-HIV activity . This could be another potential application of “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine”.

Antimicrobial Properties

Compounds bearing a terminal phenoxy group have been found to exhibit antimicrobial properties . This suggests that “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine” could potentially be used in the development of new antimicrobial drugs.

Analgesic Activity

The terminal phenoxy group has been associated with analgesic activity . This suggests that “2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine” could potentially be used in the development of new pain relief drugs.

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods. Material Safety Data Sheets (MSDS) are a common source of this information .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound’s synthesis or use .

properties

IUPAC Name

2-[3-(chloromethyl)phenoxy]-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGHRMVBHYHQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640389
Record name 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine

CAS RN

912569-64-3
Record name 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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